molecular formula C20H23FN6O3 B2368320 1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 922468-06-2

1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No. B2368320
CAS RN: 922468-06-2
M. Wt: 414.441
InChI Key: DQILFIYBUFLERG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include information about the reagents and conditions required for the reactions, as well as the products formed .


Physical And Chemical Properties Analysis

This includes information about the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .

Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

8‐Benzyl‐substituted tetrahydropyrazino[2,1‐f]purinediones, akin in structure to the compound , have been designed to improve water solubility and evaluated for their potential in treating neurodegenerative diseases. These compounds target adenosine receptors (AR) and inhibit monoamine oxidases (MAO), showing promise as dual-target-directed antagonists for A1/A2A adenosine receptors. Their potential for both symptomatic and disease-modifying treatment of neurodegenerative diseases suggests advantages over single-target therapeutics (Brunschweiger et al., 2014).

Antiviral Activity of Purine Analogues

The synthesis of new classes of purine analogues, including compounds structurally related to the one of interest, has shown moderate activity against rhinovirus at non-toxic dosage levels. This suggests potential for these compounds in developing antiviral therapies (Kim et al., 1978).

Cardiotropic Actions of Piperazin-2,3-diones

Compounds within the same family as the specified chemical have demonstrated significant antiarrhythmic activity in calcium chloride arrhythmia models. This highlights their potential as therapeutic agents for cardiovascular disorders, especially in arrhythmia treatment (Mokrov et al., 2019).

Anticancer, Anti-HIV-1, and Antimicrobial Properties

Some triazino and triazolo[4,3-e]purine derivatives, closely related to the compound , have been synthesized and evaluated for their anticancer, anti-HIV-1, and antimicrobial activities. These studies revealed significant potential against specific cancer cell lines, moderate anti-HIV-1 activity, and antimicrobial efficacy, suggesting the versatility of these compounds in pharmaceutical applications (Ashour et al., 2012).

Synthesis and Structure Analysis

The synthesis and structural characterization of benzyl derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione, including compounds similar to the one specified, have been undertaken to develop more efficient methodologies and gain insights into their chemical properties. This research provides foundational knowledge for future pharmaceutical development and application (Hwang et al., 2017).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

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properties

IUPAC Name

1-(2-ethoxyethyl)-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O3/c1-4-30-10-9-27-19-22-17-16(25(19)11-13(2)23-27)18(28)26(20(29)24(17)3)12-14-7-5-6-8-15(14)21/h5-8H,4,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQILFIYBUFLERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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